

A Comparative Spectroscopic Analysis of 3-Ethylisoxazole-5-carboxylic Acid and Its Derivatives

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Compound of Interest

Compound Name: 3-Ethylisoxazole-5-carboxylic acid

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic characteristics of **3-Ethylisoxazole-5-carboxylic acid** and its primary derivatives: methyl 3-ethylisoxazole-5-carboxylate, ethyl 3-ethylisoxazole-5-carboxylate, and 3-ethylisoxazole-5-carboxamide. This analysis is supported by predicted spectroscopic data and established experimental protocols to facilitate compound identification and characterization.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] Understanding the spectroscopic properties of novel isoxazole compounds is crucial for their synthesis, purification, and structural elucidation. This guide provides a comparative overview of the predicted ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data for **3-Ethylisoxazole-5-carboxylic acid** and its ester and amide derivatives.

Spectroscopic Data Comparison

Due to the limited availability of experimental spectra in public databases for **3-Ethylisoxazole-5-carboxylic acid** and its direct derivatives, the following tables present predicted spectroscopic data. These predictions are based on computational models and should be used as a reference for expected values.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Protons	3-Ethylisoxazole-5-carboxylic acid	Methyl 3-ethylisoxazole-5-carboxylate	Ethyl 3-ethylisoxazole-5-carboxylate	3-Ethylisoxazole-5-carboxamide
Isoxazole H-4	~6.8 - 7.0	~6.7 - 6.9	~6.7 - 6.9	~6.6 - 6.8
-CH ₂ - (Ethyl)	~2.8 - 3.0 (q)	~2.8 - 3.0 (q)	~2.8 - 3.0 (q)	~2.7 - 2.9 (q)
-CH ₃ (Ethyl)	~1.3 - 1.5 (t)	~1.3 - 1.5 (t)	~1.3 - 1.5 (t)	~1.2 - 1.4 (t)
-COOH	~10.0 - 12.0 (br s)	-	-	-
-OCH ₃ (Ester)	-	~3.9 - 4.1 (s)	-	-
-OCH ₂ - (Ester)	-	-	~4.3 - 4.5 (q)	-
-CH ₃ (Ester)	-	-	~1.3 - 1.5 (t)	-
-CONH ₂	-	-	-	~5.5 - 7.5 (br s)

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. Coupling patterns are indicated in parentheses (s = singlet, t = triplet, q = quartet, br s = broad singlet).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ , ppm) in CDCl_3

Carbon Atom	3-Ethylisoxazole-5-carboxylic acid	Methyl 3-ethylisoxazole-5-carboxylate	Ethyl 3-ethylisoxazole-5-carboxylate	3-Ethylisoxazole-5-carboxamide
C=O (Carboxyl/Ester/Amide)	~165 - 175	~160 - 170	~160 - 170	~160 - 170
Isoxazole C-3	~168 - 172	~167 - 171	~167 - 171	~166 - 170
Isoxazole C-5	~158 - 162	~157 - 161	~157 - 161	~156 - 160
Isoxazole C-4	~105 - 110	~104 - 109	~104 - 109	~103 - 108
-CH ₂ - (Ethyl)	~20 - 25	~20 - 25	~20 - 25	~20 - 25
-CH ₃ (Ethyl)	~10 - 15	~10 - 15	~10 - 15	~10 - 15
-OCH ₃ (Ester)	-	~52 - 55	-	-
-OCH ₂ - (Ester)	-	-	~61 - 64	-
-CH ₃ (Ester)	-	-	~14 - 16	-

Note: These are predicted chemical shift ranges. Actual values can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional Group	3-Ethylisoxazole-5-carboxylic acid	Methyl 3-ethylisoxazole-5-carboxylate	Ethyl 3-ethylisoxazole-5-carboxylate	3-Ethylisoxazole-5-carboxamide
O-H stretch (Carboxylic Acid)	2500-3300 (broad)	-	-	-
N-H stretch (Amide)	-	-	-	3100-3500 (two bands)
C-H stretch (Aliphatic)	2850-3000	2850-3000	2850-3000	2850-3000
C=O stretch (Carboxylic Acid)	1700-1725	-	-	-
C=O stretch (Ester)	-	1720-1740	1720-1740	-
C=O stretch (Amide I)	-	-	-	1650-1690
C=N stretch (Isoxazole)	1600-1650	1600-1650	1600-1650	1600-1650
C-O stretch (Carboxylic Acid/Ester)	1200-1300	1200-1300	1200-1300	-
N-O stretch (Isoxazole)	900-1000	900-1000	900-1000	900-1000

Mass Spectrometry (MS)

Table 4: Predicted Molecular Ion Peaks (m/z)

Compound	Molecular Formula	Predicted [M] ⁺ or [M+H] ⁺
3-Ethylisoxazole-5-carboxylic acid	C ₆ H ₇ NO ₃	141.04
Methyl 3-ethylisoxazole-5-carboxylate	C ₇ H ₉ NO ₃	155.06
Ethyl 3-ethylisoxazole-5-carboxylate	C ₈ H ₁₁ NO ₃	169.07
3-Ethylisoxazole-5-carboxamide	C ₆ H ₈ N ₂ O ₂	140.06

Note: The observed molecular ion peak may vary depending on the ionization technique used (e.g., ESI, EI).

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

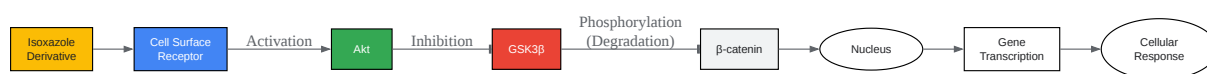
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. Liquid or low-melting solid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, with common ionization techniques being Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile molecules. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Biological Activity and Signaling Pathway

While specific signaling pathways for **3-Ethylisoxazole-5-carboxylic acid** are not extensively documented, isoxazole derivatives are known to modulate various cellular signaling cascades. For instance, some isoxazole chalcone derivatives have been shown to enhance melanogenesis through the Akt/GSK3 β / β -catenin signaling pathway.[4] Additionally, isoxazole-containing compounds have been investigated as anticancer agents that can induce apoptosis and inhibit key enzymes in oncogenic pathways.[5]

Below is a representative diagram illustrating a potential signaling pathway that could be modulated by isoxazole derivatives, based on their known biological activities.

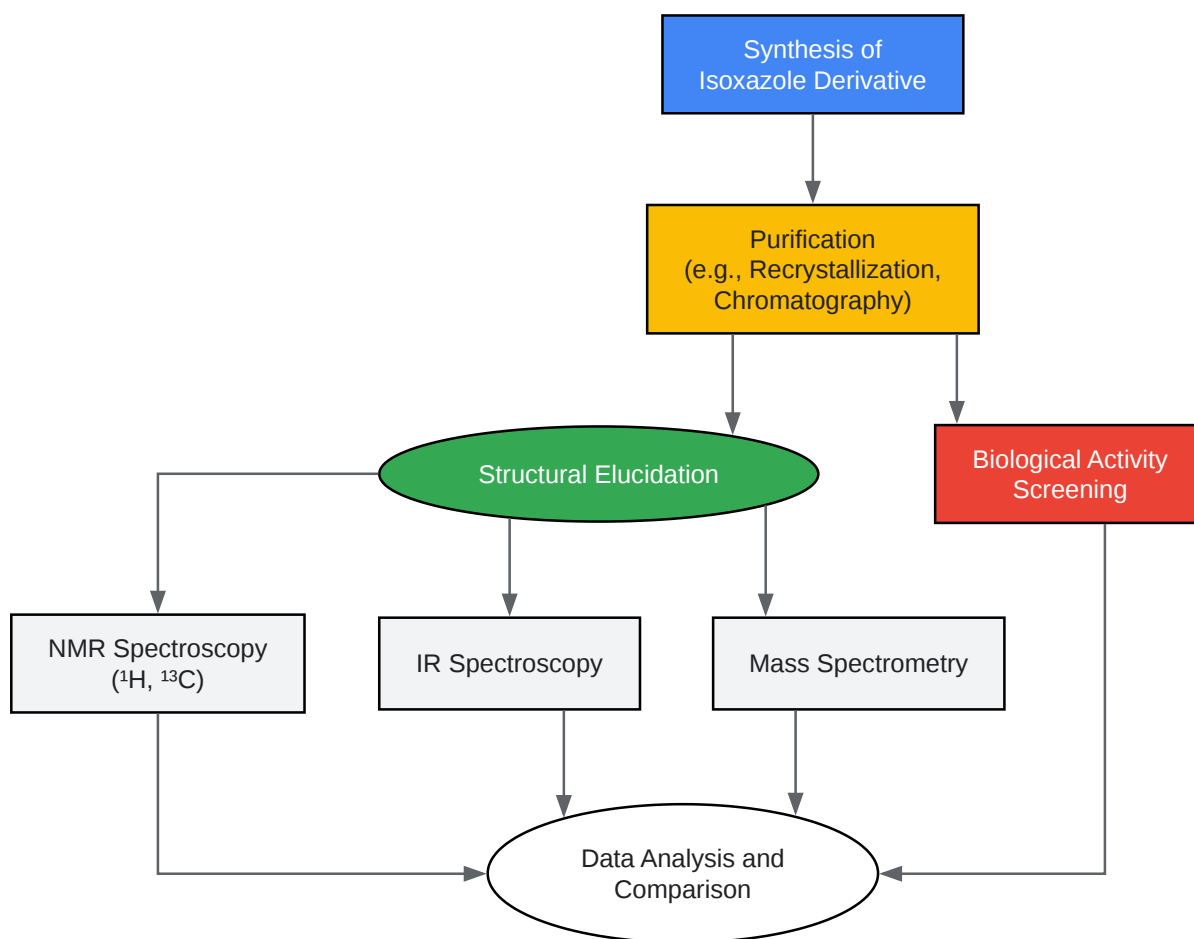


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Caption: A representative signaling pathway potentially modulated by isoxazole derivatives.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of **3-Ethylisoxazole-5-carboxylic acid** and its derivatives is outlined below.



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Caption: General workflow for the synthesis and analysis of isoxazole derivatives.

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